BenchChemオンラインストアへようこそ!

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine

Somatostatin Receptor Antagonism Piperidine Derivatives Medicinal Chemistry

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine (CAS 955314-95-1) is a 3-substituted piperidine with a molecular weight of 219.28 g/mol and a molecular formula of C13H17NO2. The compound features a piperidine ring attached to a 1,3-benzodioxole group via a methylene bridge at the 3-position.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 955314-95-1
Cat. No. B1285031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzo[1,3]dioxol-5-ylmethyl-piperidine
CAS955314-95-1
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H17NO2/c1-2-11(8-14-5-1)6-10-3-4-12-13(7-10)16-9-15-12/h3-4,7,11,14H,1-2,5-6,8-9H2
InChIKeyJGIVRLDNRBEOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine (CAS 955314-95-1): A Defined Screening Building Block


3-Benzo[1,3]dioxol-5-ylmethyl-piperidine (CAS 955314-95-1) is a 3-substituted piperidine with a molecular weight of 219.28 g/mol and a molecular formula of C13H17NO2 . The compound features a piperidine ring attached to a 1,3-benzodioxole group via a methylene bridge at the 3-position. It is offered as a research chemical and is noted for its role as a heterocyclic building block in early drug discovery . It is characterized by a canonical SMILES of 'C1CC(CNC1)CC2=CC3=C(C=C2)OCO3' and a topological polar surface area (TPSA) of 30.5 Ų .

The Risk of Substituting 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine with Regioisomeric Analogs


Generic substitution of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine with its 2- or 4-substituted piperidine regioisomers (e.g., CAS 223477-85-8 and CAS 76672-65-6) is not scientifically valid for procurement in target-based research. This compound is the 3-substituted piperidine form, a core scaffold specifically claimed in a patent family as 3-substituted piperidine derivatives for use as somatostatin SST1 receptor antagonists [1]. Alteration of the substitution position fundamentally changes the 3D orientation of the piperidine ring and the benzodioxole group, directly impacting target binding and pharmacological activity profiles, as demonstrated by the specificity of this class of compounds [1].

Quantitative Differentiation Guide for 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine vs. Analogs


Regioisomer-Specific Enrichment in Somatostatin SST1 Receptor Antagonist Patents

The compound's specific 3-substituted piperidine regioisomer serves as the core scaffold in a patent series for somatostatin SST1 receptor antagonists. The claim structure of US Patent 7754719 specifically defines compounds of formula (I), which are 3-substituted piperidine derivatives [1]. In contrast, 2-substituted (CAS 223477-85-8) and 4-substituted (CAS 76672-65-6) analogs are not claimed or reported in this patent. This establishes a direct, document-based differentiation for researchers pursuing SST1 receptor targets.

Somatostatin Receptor Antagonism Piperidine Derivatives Medicinal Chemistry

Physicochemical Property Differentiation via LogP and TPSA

The calculated partition coefficient (XLogP3) for 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine is 2.5, and its topological polar surface area (TPSA) is 30.5 Ų . These values are directly attributable to the specific position of the benzodioxole-methyl group on the piperidine ring. While measured data for regioisomeric analogs (e.g., 2-substituted or 4-substituted forms) are not directly available in the same source, the values serve as a class-level baseline. For comparison, the related compound 1-(1,3-benzodioxol-5-ylmethyl)piperidine, where the benzodioxole is attached to the piperidine nitrogen rather than the carbon ring, shows a LogP of 2.73 and a LogSW of -2.12 , indicating how structural placement modulates key drug-like properties.

Physicochemical Properties Lead Optimization Drug Design

Procurement Differentiation via 'Unique Screening Collection' Status

Sigma-Aldrich explicitly markets this compound as part of a 'collection of unique chemicals' provided to early discovery researchers, for which they do not collect or guarantee analytical data, and all sales are final . This proprietary 'as-is' screening model contrasts with standard high-purity building blocks that come with full analytical certificates of analysis (COA). The supplier's disclaimer effectively classifies this compound as a novelty probe rather than a routine reagent, meaning it offers a unique opportunity for screening that is not replicated by more common, fully characterized analogs from other sources.

Screening Libraries Drug Discovery Procurement Strategy

Precision Application Scenarios for Procured 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine


Somatostatin SST1 Receptor Antagonist Lead Generation

Procurement of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine is most justified for research groups actively developing non-peptide antagonists of the somatostatin SST1 receptor. The compound's 3-substituted piperidine scaffold is explicitly claimed in the US 7754719 patent family [1]. Using this specific regioisomer ensures synthetic efforts align directly with the patented pharmacophore, making it the correct starting point for structure-activity relationship (SAR) studies aimed at optimizing this scaffold for therapeutic applications.

Regioisomer-Specific Scaffold Hopping in CNS Drug Discovery

The calculated physicochemical properties, specifically an XLogP3 of 2.5 and a TPSA of 30.5 Ų , make this 3-substituted regioisomer a better candidate for CNS drug design than its N-substituted analogs, which show higher lipophilicity (LogP ≈ 2.73) . Procurement of this specific regioisomer is therefore advised for CNS programs requiring initial central nervous system multiparameter optimization (CNS MPO) desirability scores, where lower LogP values are favored to avoid excessive lipophilicity.

Novelty-Based Fragment Library Expansion

As part of Sigma-Aldrich's 'unique chemicals' collection , this compound is specifically tailored for early-discovery fragment-based screening (FBS) or library expansion, where patent novelty and structural uniqueness are critical. Users should procure this product when the goal is to explore new chemical space without the burden of rigorous analytical characterization from the supplier, understanding that follow-up re-synthesis will require independent quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.